molecular formula C22H18ClN5O2 B11330089 1-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

1-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

Cat. No.: B11330089
M. Wt: 419.9 g/mol
InChI Key: RWKGMLKYFVLYFG-UHFFFAOYSA-N
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Description

1-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE is a complex heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both triazole and pyrimidine rings in its structure suggests it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Construction of the Pyrimidine Ring: This step often involves the condensation of triazole intermediates with formamide or similar reagents under acidic or basic conditions.

    Final Assembly: The final product is obtained by coupling the triazolopyrimidine core with the pyrrolidine-2,5-dione moiety, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.

    Pyrimidine Derivatives: Widely studied for their anticancer and antimicrobial properties.

    Indole Derivatives: Exhibiting a range of biological activities, including antiviral and anticancer effects.

Uniqueness

1-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE is unique due to its specific combination of triazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H18ClN5O2

Molecular Weight

419.9 g/mol

IUPAC Name

1-[7-(2-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H18ClN5O2/c1-13-6-8-14(9-7-13)17-12-18(15-4-2-3-5-16(15)23)28-21(24-17)25-22(26-28)27-19(29)10-11-20(27)30/h2-9,12,18H,10-11H2,1H3,(H,24,25,26)

InChI Key

RWKGMLKYFVLYFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)N4C(=O)CCC4=O)N2)C5=CC=CC=C5Cl

Origin of Product

United States

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